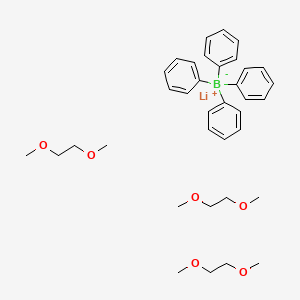
3'-Morpholinomethyl-2-trifluoromethylbenzophenone
Descripción general
Descripción
3-Morpholinomethyl-2-trifluoromethylbenzophenone (MTFBP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. MTFBP is an organic compound that is composed of a benzophenone group and a morpholine group, and it has been used in a variety of applications, including as a fluorescent dye, an inhibitor of enzymes, and a fluorescent imaging agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
3'-Morpholinomethyl-2-trifluoromethylbenzophenone is involved in chemical synthesis and reactions that highlight its reactivity and potential applications in material science and organic synthesis. For example, the reaction of morpholinosulfur trifluoride (MOST) with certain phosphonic acids can lead to the formation of adducts involving carbene compounds. These reactions are important in the study of chemical reactivity and the synthesis of complex organic molecules, potentially leading to new materials or pharmaceutical compounds (Guzyr et al., 2013).
Structural Studies and Intermolecular Interactions
Compounds containing the morpholinomethyl group, such as 3'-Morpholinomethyl-2-trifluoromethylbenzophenone, are subjects of structural and spectroscopic studies. These investigations provide insights into how these compounds interact with other molecules, which is crucial for understanding their behavior in different environments and potential applications in designing materials with specific properties. For instance, the study of biologically active 1,2,4-triazole derivatives, including morpholinomethyl groups, through single crystal and powder X-ray diffraction reveals important intermolecular interactions that could influence the development of new pharmaceuticals or materials (Shukla et al., 2014).
Material Science and Molecular Design
The incorporation of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone into larger molecular frameworks can lead to new materials with desirable properties. Studies on morpholinium salts and their hydrogen-bonded structures provide valuable information on how these compounds can be used to create materials with specific structural characteristics. This knowledge is crucial for applications in nanotechnology, material science, and the development of novel catalysts or absorbents (Smith & Lynch, 2016).
Pharmaceutical and Biological Research
While the explicit mention of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone in biological contexts is rare, related compounds, particularly those containing morpholinomethyl groups, are frequently studied for their biological activity. Research into such compounds can lead to the discovery of new drugs or therapeutic agents. For example, the synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate structurally related to 3'-Morpholinomethyl compounds, have shown significant antimicrobial activity, underscoring the potential pharmaceutical applications of these compounds (Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJDSSTNFHWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643097 | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-95-2 | |
| Record name | Methanone, [3-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)





